molecular formula C20H25N3O3 B2920782 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921529-38-6

2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No. B2920782
CAS RN: 921529-38-6
M. Wt: 355.438
InChI Key: MVTYGTYIUSTGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various diseases.

Scientific Research Applications

Chemical Synthesis and Biological Activities

The chemical structure of 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide shares similarities with various pyridazine and acetamide derivatives, which have been explored for their diverse biological activities and synthetic methodologies. For instance, the oxidative cyclisation of certain N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides, involving methoxycarbonyl groups, has been examined to lead to 1,3,4-trisubstituted pyrrolidin-2-ones, which are significant for synthesizing biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). Similarly, acetamide derivatives have been synthesized and evaluated for their PTP1B inhibitory activity, showing potential in antidiabetic activity, which correlates with the docking studies of these compounds (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).

Antinociceptive Activity

Notably, derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide have been synthesized and investigated for their antinociceptive activity, with several compounds found to be more potent than aspirin in modified Koster's Tests in mice. This study highlights the potential of such derivatives in the development of new analgesic agents (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antimicrobial and Antitumor Activities

Furthermore, various pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using related chemical frameworks, have shown promising antimicrobial activities, indicative of the potential for 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide derivatives in antimicrobial applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Similarly, novel thiophene, pyrimidine, and coumarin derivatives have been synthesized from related compounds, showing significant antitumor activities and highlighting the therapeutic potential of such chemical structures (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

2-cyclopentyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-17-8-6-16(7-9-17)18-10-11-20(25)23(22-18)13-12-21-19(24)14-15-4-2-3-5-15/h6-11,15H,2-5,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTYGTYIUSTGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

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